1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one

Catalog No.
S12132610
CAS No.
M.F
C21H23N3O4
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyph...

Product Name

1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(2,4,5-trimethoxyphenyl)methylideneamino]pyrazol-3-one

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H23N3O4/c1-14-20(21(25)24(23(14)2)16-9-7-6-8-10-16)22-13-15-11-18(27-4)19(28-5)12-17(15)26-3/h6-13H,1-5H3

InChI Key

GDDAATZSEPBNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3OC)OC)OC

1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique pyrazole structure. It has a molecular formula of C21H23N3O4 and a molecular weight of 381.42 g/mol. The compound features a pyrazole ring that is substituted with various functional groups, including a phenyl group and a methylene bridge linked to a trimethoxyphenyl moiety. The crystal structure of this compound reveals dihedral angles between the pyrazole ring and the attached aromatic rings, indicating its potential for diverse interactions in biological systems .

Typical of pyrazole derivatives, including nucleophilic substitutions and condensation reactions. For instance, it can react with aldehydes to form Schiff bases, which are important in coordination chemistry and biological applications. The synthesis involves the condensation of 4-aminoantipyrine with 3,4,5-trimethoxybenzaldehyde in an alcoholic medium at elevated temperatures .

1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one exhibits notable biological activities. Compounds with similar structures have been studied for their antitumor properties and potential as therapeutic agents. The presence of the pyrazole ring is often associated with anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration .

The synthesis of this compound typically involves the following steps:

  • Reagents: 4-aminoantipyrine and 3,4,5-trimethoxybenzaldehyde.
  • Solvent: Anhydrous ethanol.
  • Procedure:
    • Dissolve 4-aminoantipyrine in anhydrous ethanol.
    • Slowly add an ethanol solution of 3,4,5-trimethoxybenzaldehyde while stirring.
    • Heat the mixture at approximately 353 K for several hours until a solid precipitate forms.
    • Filter and wash the solid to obtain pure crystals after slow evaporation from the solution .

The compound has potential applications in medicinal chemistry due to its biological activity. It may be utilized in drug development targeting inflammatory diseases or cancer treatment. Additionally, its ability to form metal complexes could be explored for catalytic applications in organic synthesis or materials science .

Interaction studies of similar compounds have shown that they can form complexes with various metal ions, enhancing their biological activity or altering their solubility properties. These interactions are often characterized by spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to elucidate the binding modes and stability of these complexes .

Several compounds share structural similarities with 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-AminoantipyrinC11H13N3OA simpler structure that serves as a precursor for many derivatives; known for analgesic properties .
1,5-Dimethyl-2-phenylpyrazol-3-oneC13H14N2OLacks the methylene bridge but retains pyrazole functionality; studied for anti-inflammatory effects .
1-(2-Hydroxyphenyl)-3-methyl-5-pyrazoloneC10H10N2O2Contains a hydroxy group which may enhance solubility; used in dye chemistry .

Uniqueness

The distinct combination of methyl and methylene substituents along with the trimethoxyphenyl group sets this compound apart from others in its class. Its complex structure may lead to unique interactions in biological systems that warrant further investigation into its pharmacological potential.

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one, reflects its pyrazolone backbone and substituents. The molecular formula is C21H23N3O4, with a molecular weight of 381.42 g/mol. The core structure consists of a pyrazolone ring (a five-membered ring containing two adjacent nitrogen atoms and a ketone group) substituted at positions 1, 2, 4, and 5. Key substituents include:

  • 1,5-Dimethyl groups: Alkyl substituents at positions 1 and 5 of the pyrazolone ring.
  • 2-Phenyl group: An aromatic substituent at position 2.
  • 4-{[(1E)-(2,4,5-Trimethoxyphenyl)methylene]amino} group: A Schiff base linkage connecting the pyrazolone ring to a trimethoxyphenyl moiety via a methylene bridge.

The E configuration of the central C=N bond ensures trans orientation of the pyrazolone and trimethoxyphenyl substituents, influencing its stereochemical properties.

Crystallographic Analysis of Pyrazole Core Substituents

Crystallographic data reveal a planar pyrazolone ring with minimal deviations (≤0.042 Å). The substituents adopt distinct spatial arrangements:

  • Pyrazolone Ring Planarity: The ring atoms (N1, C2, N3, C4, C5) lie in a single plane, stabilized by resonance delocalization.
  • Phenyl Group Orientation: The 2-phenyl group forms a dihedral angle of 51.96° with the pyrazolone ring, reflecting partial π-conjugation.
  • Trimethoxyphenyl Methyleneamino Group: This group adopts a nearly coplanar arrangement with the pyrazolone ring (dihedral angle = 3.82°), facilitating electronic conjugation.

Table 1: Dihedral Angles Between Aromatic Systems

SystemDihedral Angle (°)Source
Pyrazolone-Phenyl51.96
Pyrazolone-Trimethoxyphenyl3.82
Phenyl-Trimethoxyphenyl50.19

Conformational Analysis of Trimethoxyphenyl Methyleneamino Group

The trimethoxyphenyl group’s conformation is influenced by steric and electronic factors:

  • E Configuration Stability: The trans arrangement minimizes steric clashes between the methoxy groups and pyrazolone substituents.
  • Intramolecular Hydrogen Bonding: A C—H...O interaction between the pyrazolone’s C-H and the methoxy oxygen forms an S(6) ring motif, enhancing conformational rigidity.

Dihedral Angle Relationships Between Aromatic Systems

The spatial relationships between aromatic rings are critical for understanding intermolecular interactions:

  • Pyrazolone-Phenyl: The 51.96° dihedral angle suggests moderate π-π stacking potential.
  • Pyrazolone-Trimethoxyphenyl: Near-coplanar alignment (3.82°) maximizes conjugation through the Schiff base linker.
  • Phenyl-Trimethoxyphenyl: A 50.19° angle indicates reduced overlap, minimizing steric hindrance.

Comparative Structural Features with Pyrazolone Derivatives

Pyrazolone derivatives vary in substituents and applications. A comparison with structurally analogous compounds is provided below:

Table 2: Structural and Functional Comparison of Pyrazolone Derivatives

CompoundMolecular FormulaKey SubstituentsApplications
1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-oneC21H23N3O41,5-Dimethyl, 2-phenyl, trimethoxyphenyl Schiff baseAntitumor, anti-inflammatory studies
4-[4-(Dimethylamino)phenyl]azo-1,5-dimethyl-2-phenyl-3-pyrazoloneC19H21N5O4-Azo, 4-(dimethylamino)phenylDye synthesis, photostability studies
1,5-Dimethyl-1H-pyrazole-3-carboxylic acidC6H8N2O23-Carboxylic acidDrug delivery, enzyme inhibition
Pyrazolone (parent)C3H2N2OUnsubstituted pyrazolone ringSynthetic precursor, tautomer studies

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

381.16885622 g/mol

Monoisotopic Mass

381.16885622 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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